molecular formula C19H12ClNO6S B3541845 4-chlorophenyl 2-[(4-nitrophenyl)sulfonyl]benzoate

4-chlorophenyl 2-[(4-nitrophenyl)sulfonyl]benzoate

Cat. No.: B3541845
M. Wt: 417.8 g/mol
InChI Key: CCCOWYZJIIXDKX-UHFFFAOYSA-N
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Description

4-chlorophenyl 2-[(4-nitrophenyl)sulfonyl]benzoate is an organic compound with the molecular formula C₁₉H₁₂ClNO₆S It is a complex molecule that features a chlorophenyl group, a nitrophenyl group, and a sulfonyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 2-[(4-nitrophenyl)sulfonyl]benzoate typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with 2-[(4-nitrophenyl)sulfonyl]benzoic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 2-[(4-nitrophenyl)sulfonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

4-chlorophenyl 2-[(4-nitrophenyl)sulfonyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2-[(4-nitrophenyl)sulfonyl]benzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules. The sulfonyl group can also participate in various biochemical pathways, potentially leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chlorophenyl 2-[(4-nitrophenyl)sulfonyl]benzoate is unique due to the presence of the sulfonyl benzoate moiety, which imparts distinct chemical and physical properties

Properties

IUPAC Name

(4-chlorophenyl) 2-(4-nitrophenyl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO6S/c20-13-5-9-15(10-6-13)27-19(22)17-3-1-2-4-18(17)28(25,26)16-11-7-14(8-12-16)21(23)24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCOWYZJIIXDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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